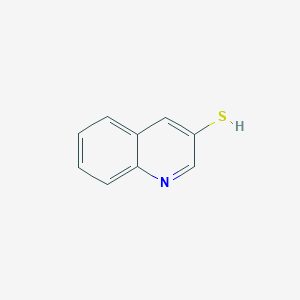

Quinoléine-3-thiol

Vue d'ensemble

Description

Quinoline-3-thiol (Q3T) is an aromatic thiol compound with a quinoline ring structure and a sulfur atom attached to the third carbon atom. It is a colorless solid with a sweet and pungent odor. Q3T is a highly reactive compound and is used in a variety of scientific applications. It is most commonly used in the synthesis of other compounds, as a catalyst, and as a reagent in various biochemical and physiological studies.

Applications De Recherche Scientifique

Agents antibactériens

Les dérivés de la quinoléine, y compris ceux synthétisés à partir de la Quinoléine-3-thiol, ont montré des résultats prometteurs en tant qu'agents antibactériens. Ils ont été testés contre des bactéries à Gram positif et à Gram négatif, certains composés présentant une activité antibactérienne modérée à bonne . Ces dérivés sont particulièrement importants en raison de leur activité accrue par rapport aux antibiotiques traditionnels comme l'ampicilline.

Médicaments antipaludiques

Les quinoléines sont bien connues pour leurs propriétés antipaludiques. Les dérivés de la this compound peuvent être utilisés pour synthétiser des médicaments comme la chloroquine et la quinine, qui sont essentiels dans la lutte contre le paludisme. La modification structurelle des composés quinoléiques peut conduire à une meilleure efficacité contre le parasite du paludisme .

Activité anticancéreuse

Le motif quinoléique est une caractéristique commune de nombreux composés pharmacologiquement actifs, y compris les médicaments anticancéreux. La this compound ne fait pas exception, et ses dérivés ont été étudiés pour leur potentiel à inhiber la croissance des cellules cancéreuses. La possibilité de modifier la structure de la quinoléine permet le développement de nouveaux agents anticancéreux aux propriétés ciblées .

Traitement de la tuberculose

Les dérivés de la quinoléine ont également été identifiés comme des agents antituberculeux puissants. La this compound peut être utilisée pour créer des composés efficaces contre la tuberculose, offrant une voie potentielle pour de nouveaux traitements contre cette maladie persistante .

Applications de la chimie verte

La synthèse de dérivés de la quinoléine, y compris ceux de la this compound, est conforme aux principes de la chimie verte. Les chercheurs ont développé des procédés chimiques plus propres et plus durables pour produire ces composés, minimisant l'impact environnemental et améliorant la sécurité .

Applications de la chimie industrielle

Dans le domaine de la chimie industrielle, les dérivés de la this compound trouvent des applications comme intermédiaires dans la synthèse de divers produits chimiques. Leur polyvalence et leur réactivité en font des produits précieux dans la production de colorants, de résines et d'autres matériaux industriels .

Mécanisme D'action

Target of Action

Quinoline-3-thiol, like other quinoline derivatives, has been found to have a broad spectrum of bioactivity . It has been used as a core template in drug design due to its versatile applications Quinoline derivatives have been known to target dna gyrase and dihydrofolate reductase (dhfr) in microbial organisms .

Biochemical Pathways

Quinoline-3-thiol, like other quinoline derivatives, is likely to affect multiple biochemical pathways due to its broad spectrum of bioactivity . .

Pharmacokinetics

It’s known that the structural diversity of quinoline derivatives provides high and selective activity, as well as low toxicity on human cells .

Result of Action

Quinoline derivatives have been reported to be vital agents in the development of anticancer drugs, which induce apoptosis . They eliminate cells that threaten the survival of animals and disrupt cell migration, and they also act as angiogenesis inhibitors .

Action Environment

It’s known that quinoline congeners have been documented over the years to have ecological effects with buildings/structures related to production of the oil coal, and also water contamination .

Safety and Hazards

Quinoline-3-thiol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been categorized under Acute oral toxicity (Category 3), Acute dermal toxicity (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Germ Cell Mutagenicity (Category 2), and Carcinogenicity (Category 1B) .

Orientations Futures

Quinoline and its derivatives have been the subject of extensive research due to their wide range of bioactivities . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

Analyse Biochimique

Biochemical Properties

Quinoline-3-thiol plays a crucial role in several biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with thiol-containing enzymes, such as glutathione synthetase and γ-glutamylcysteine synthetase, which are involved in the synthesis of glutathione . These interactions are primarily mediated through the thiol group of Quinoline-3-thiol, which can form covalent bonds with the active sites of these enzymes, thereby modulating their activity. Additionally, Quinoline-3-thiol has been shown to interact with various proteins through disulfide bond formation, influencing protein structure and function .

Cellular Effects

Quinoline-3-thiol exerts significant effects on various types of cells and cellular processes. It has been found to influence cell signaling pathways, particularly those involving redox regulation and oxidative stress responses . By modulating the activity of thiol-containing enzymes and proteins, Quinoline-3-thiol can alter gene expression and cellular metabolism. For instance, it has been shown to upregulate the expression of antioxidant genes, thereby enhancing the cellular defense mechanisms against oxidative damage . Furthermore, Quinoline-3-thiol can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of Quinoline-3-thiol involves its ability to form covalent bonds with thiol groups in enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . For example, Quinoline-3-thiol can inhibit the activity of thiol-containing enzymes by forming disulfide bonds with their active sites, thereby preventing substrate binding and catalysis . Additionally, Quinoline-3-thiol can modulate gene expression by influencing the redox state of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Quinoline-3-thiol have been observed to change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong oxidizing agents . Long-term studies have shown that Quinoline-3-thiol can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses and modulating metabolic pathways . Prolonged exposure to high concentrations of Quinoline-3-thiol can lead to cellular toxicity and oxidative damage .

Dosage Effects in Animal Models

The effects of Quinoline-3-thiol in animal models vary with different dosages. At low to moderate doses, Quinoline-3-thiol has been shown to exert beneficial effects, such as enhancing antioxidant defenses and improving metabolic function . At high doses, the compound can induce toxic effects, including oxidative stress, cellular damage, and organ toxicity . These adverse effects are likely due to the overproduction of reactive oxygen species and the depletion of cellular antioxidants .

Metabolic Pathways

Quinoline-3-thiol is involved in several metabolic pathways, particularly those related to redox regulation and thiol metabolism . It interacts with enzymes such as glutathione synthetase and γ-glutamylcysteine synthetase, which are key players in the synthesis of glutathione, a major cellular antioxidant . By modulating the activity of these enzymes, Quinoline-3-thiol can influence the levels of glutathione and other thiol-containing metabolites, thereby affecting the overall redox balance and metabolic flux within cells .

Transport and Distribution

Within cells and tissues, Quinoline-3-thiol is transported and distributed through interactions with various transporters and binding proteins . It has been shown to bind to albumin and other plasma proteins, which facilitate its transport in the bloodstream and its distribution to different tissues . Additionally, Quinoline-3-thiol can be taken up by cells through specific transporters, such as those involved in thiol and amino acid transport . Once inside the cells, Quinoline-3-thiol can accumulate in specific compartments, such as the cytosol and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of Quinoline-3-thiol is critical for its activity and function. Studies have shown that Quinoline-3-thiol is primarily localized in the cytosol and mitochondria, where it interacts with various enzymes and proteins involved in redox regulation and energy metabolism . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . For instance, the presence of a thiol group allows Quinoline-3-thiol to form disulfide bonds with mitochondrial proteins, thereby targeting it to the mitochondria and modulating mitochondrial function .

Propriétés

IUPAC Name |

quinoline-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKXXXUAUKOZJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617985 | |

| Record name | Quinoline-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76076-35-2 | |

| Record name | Quinoline-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

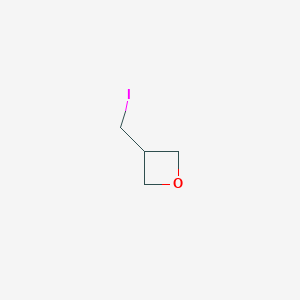

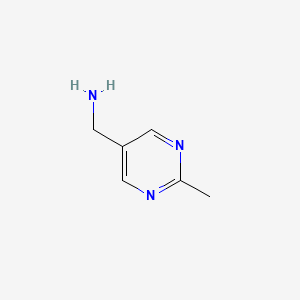

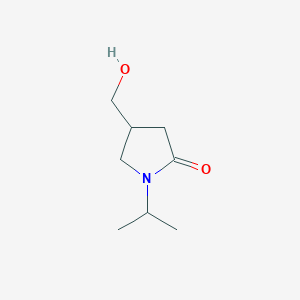

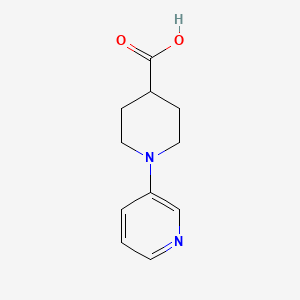

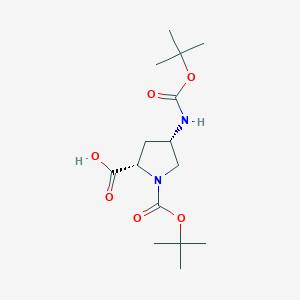

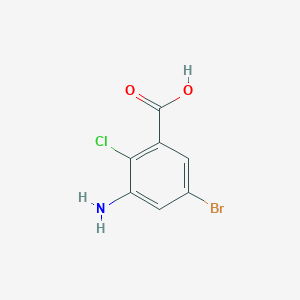

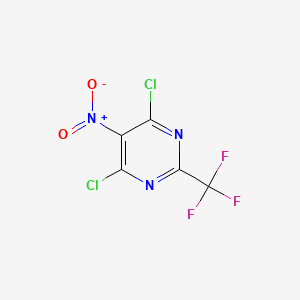

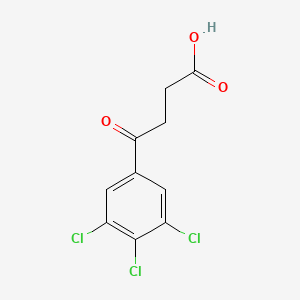

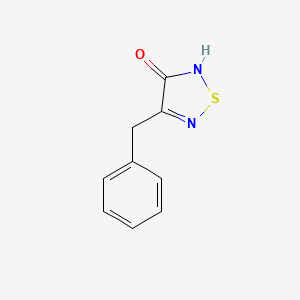

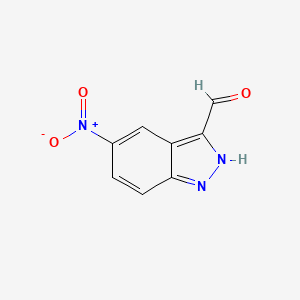

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)

![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)